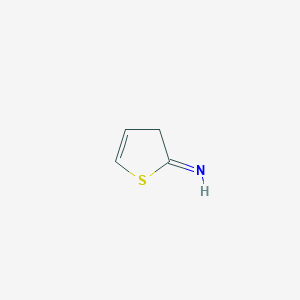
Thiophen-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophen-2(3H)-imine is a heterocyclic compound containing a sulfur atom and an imine group within a five-membered ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and stability. Thiophenes are widely studied due to their presence in various natural products and their applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophen-2(3H)-imine can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones in the presence of a sulfur source, such as Lawesson’s reagent . Another method includes the use of multicomponent reactions, such as the Ugi-3CR reaction, which involves the simultaneous addition of homocysteine, isonitrile, and ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophenes react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Thiophen-2(3H)-imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of thiophen-2(3H)-imine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of thiophen-2(3H)-imine, known for its aromaticity and stability.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring, used in pharmaceuticals and materials science.
Thieno[3,2-b]thiophene: A fused thiophene derivative with applications in organic electronics.
Uniqueness
This compound is unique due to the presence of the imine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other thiophene derivatives and makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H5NS |
|---|---|
Molecular Weight |
99.16 g/mol |
IUPAC Name |
3H-thiophen-2-imine |
InChI |
InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1,3,5H,2H2 |
InChI Key |
BBQWIRWKYMBILV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















